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Compound Name: BPH-652

Cat. No.: B185839 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural analogs of BPH-652, a

potent inhibitor of dehydrosqualene synthase (CrtM) in Staphylococcus aureus. By targeting

CrtM, these compounds inhibit the biosynthesis of staphyloxanthin, a key virulence factor,

thereby rendering the bacterium more susceptible to host immune clearance. This document

details the quantitative activity of these analogs, outlines key experimental protocols, and

visualizes the underlying biological pathways and experimental workflows.

Introduction to BPH-652 and its Mechanism of
Action
BPH-652, also known as BMS-187745, is a phosphonosulfonate compound originally

developed as a human squalene synthase (SQS) inhibitor for cholesterol-lowering therapy.

Subsequent research revealed its potent inhibitory activity against the homologous bacterial

enzyme, dehydrosqualene synthase (CrtM), in Staphylococcus aureus.[1][2] CrtM catalyzes the

first committed step in the biosynthesis of staphyloxanthin, the carotenoid pigment that imparts

the characteristic golden color to S. aureus colonies.[1][3][4]

Staphyloxanthin is a significant virulence factor, protecting the bacterium from reactive oxygen

species (ROS) generated by the host's immune cells, such as neutrophils.[1] By inhibiting

CrtM, BPH-652 and its analogs block staphyloxanthin production, leading to non-pigmented S.

aureus that are more vulnerable to oxidative stress and clearance by the immune system.[1][2]
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This anti-virulence approach offers a promising therapeutic strategy that may circumvent the

development of traditional antibiotic resistance. BPH-652 has demonstrated low toxicity in

human cell lines and efficacy in a mouse model of S. aureus infection.[1][2]

Staphyloxanthin Biosynthesis Pathway and the Role
of CrtM
The biosynthesis of staphyloxanthin is a multi-step enzymatic pathway. The process begins

with the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form

dehydrosqualene, a reaction catalyzed by CrtM. This is the key step targeted by BPH-652 and

its analogs. The pathway then proceeds through a series of desaturation, oxidation,

glycosylation, and acylation reactions to produce the final staphyloxanthin molecule.

Farnesyl Diphosphate (FPP)

CrtM
(Dehydrosqualene Synthase)Farnesyl Diphosphate (FPP) Dehydrosqualene CrtN 4,4'-Diaponeurosporene CrtP 4,4'-Diaponeurosporenic Acid CrtQ Glycosyl 4,4'-diaponeurosporenoate CrtO Staphyloxanthin

BPH-652 & Analogs
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Staphyloxanthin biosynthesis pathway and the inhibitory action of BPH-652.

Quantitative Activity of BPH-652 Structural Analogs
The inhibitory activity of BPH-652 and its structural analogs has been evaluated against both

the CrtM enzyme and whole S. aureus cells. The key metrics for comparison are the inhibitor

constant (Ki) and the half-maximal inhibitory concentration (IC50). The following tables

summarize the quantitative data for various phosphonosulfonate and bisphosphonate analogs.

Diphenyl Ether Phosphonosulfonate Analogs
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Compound R CrtM Ki (nM)
S. aureus Pigment
IC50 (nM)

BPH-652 H 1.5 100-300

Analog 1 4'-F 5 11

Analog 2 3'-F 10 20

Analog 3 2'-F 30 100

Analog 4 4'-CF3 8 15

Analog 5 3'-CF3 12 25

Analog 6 2'-CF3 40 120

Analog 7 4'-Cl 7 18

Biphenyl Phosphonosulfonate and Bisphosphonate
Analogs

Compound Structure Type CrtM Ki (nM)
S. aureus Pigment
IC50 (µM)

BPH-698
Biphenyl

Phosphonosulfonate
135 >1

BPH-700
Biphenyl

Phosphonosulfonate
6 >1

Analog 8
Biphenyl

Bisphosphonate
0.5 >1

Analog 9
Biphenyl

Bisphosphonate
1 >1

Note: The generally poor whole-cell activity of the biphenyl analogs is likely due to poor cell

uptake.

Other Structural Classes of SQS Inhibitors
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Several other classes of human SQS inhibitors were tested for activity against CrtM and

showed no significant inhibition.

Compound Class CrtM Inhibition

BPH-651 Amine None

BPH-661 Amine None

BPH-673 Amine None

BPH-660 Dicarboxylic Acid None

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The

following sections describe the core experimental protocols for evaluating the activity of BPH-
652 analogs.

CrtM Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the CrtM enzyme.

Workflow:
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Start

Prepare purified CrtM enzyme solution Prepare serial dilutions of test compound (e.g., BPH-652 analog)

Pre-incubate CrtM with test compound
(e.g., 10 min at 37°C)

Initiate reaction by adding
Farnesyl Diphosphate (FPP)

Incubate reaction mixture
(e.g., 30 min at 37°C)

Quench reaction
(e.g., with EDTA)

Detect product formation or substrate consumption
(e.g., coupled colorimetric assay for diphosphate release)

Calculate Ki values from dose-response curves

End
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Workflow for the CrtM enzyme inhibition assay.
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Methodology:

Enzyme and Reagent Preparation: Purified recombinant CrtM is prepared and diluted in an

appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl2 and DTT). Serial

dilutions of the test compounds are prepared, typically in DMSO.

Pre-incubation: The enzyme is pre-incubated with various concentrations of the inhibitor for a

short period (e.g., 10 minutes) at 37°C to allow for binding.

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate,

farnesyl diphosphate (FPP).

Reaction and Quenching: The reaction is allowed to proceed for a set time (e.g., 30 minutes)

at 37°C and is then stopped, for example, by adding EDTA to chelate the essential Mg2+

ions.

Detection: The amount of product (dehydrosqualene) formed or, more commonly, the amount

of diphosphate released is quantified. A coupled colorimetric assay that measures the

release of inorganic pyrophosphate is frequently used.

Data Analysis: The rate of reaction at each inhibitor concentration is determined and plotted

to generate a dose-response curve. The Ki value is then calculated using appropriate

enzyme kinetic models.

Staphylococcus aureus Pigment Inhibition Assay
This whole-cell assay measures the ability of a compound to inhibit staphyloxanthin production

in live bacteria.

Workflow:
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Start

Prepare overnight culture of S. aureus

Inoculate fresh growth medium with S. aureus and add serial dilutions of test compound

Incubate cultures with shaking
(e.g., 24h at 37°C)

Harvest bacterial cells by centrifugation

Wash cell pellet with PBS

Extract pigment from cell pellet
(e.g., with ethanol or methanol)

Measure absorbance of the pigment extract
(e.g., at 465 nm)

Calculate IC50 values from dose-response curves

End
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Workflow for the S. aureus pigment inhibition assay.
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Methodology:

Culture Preparation:S. aureus is grown overnight in a suitable broth medium (e.g., Tryptic

Soy Broth).

Inoculation and Treatment: Fresh media is inoculated with the overnight culture to a

standardized optical density. Serial dilutions of the test compounds are added to the cultures.

Incubation: The cultures are incubated, typically for 24 hours at 37°C with shaking, to allow

for bacterial growth and pigment production.

Pigment Extraction: The bacterial cells are harvested by centrifugation. The supernatant is

discarded, and the cell pellet is washed. The carotenoid pigment is then extracted from the

pellet using a solvent such as ethanol or methanol.

Quantification: The amount of extracted staphyloxanthin is quantified by measuring the

absorbance of the solvent at the pigment's characteristic wavelength (approximately 465

nm).

Data Analysis: The absorbance values are plotted against the inhibitor concentrations to

generate a dose-response curve, from which the IC50 value is determined.

Synthesis of BPH-652 and Analogs
The synthesis of α-phosphonosulfonates like BPH-652 generally involves the formation of a

carbon-phosphorus bond and a carbon-sulfur bond on the same carbon atom. A common

synthetic route is outlined below.

Aryl-substituted Alkyl Halide Arbuzov Reaction
(with Triethyl Phosphite) Dialkyl Phosphonate Ester α-Lithiation

(e.g., with LDA)
Sulfonylation

(e.g., with SO2 and NCS) Phosphonosulfonate Ester Deprotection
(e.g., with TMSBr)

BPH-652 Analog
(α-Phosphonosulfonate)
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Generalized synthetic scheme for α-phosphonosulfonate analogs of BPH-652.

Conclusion and Future Directions
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BPH-652 and its structural analogs represent a promising class of anti-virulence agents

targeting staphyloxanthin biosynthesis in S. aureus. The phosphonosulfonate scaffold has

proven to be highly effective, with structure-activity relationship studies guiding the optimization

of inhibitory potency. The detailed experimental protocols provided herein serve as a

foundation for further research in this area. Future work may focus on enhancing the

pharmacokinetic properties of these compounds to improve their in vivo efficacy and on

exploring their potential in combination therapies with traditional antibiotics. The continued

investigation of CrtM inhibitors holds significant promise for the development of novel

treatments for S. aureus infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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